molecular formula C7H7N3O2S B2417584 Pyrazolo[1,5-a]pyridine-3-sulfonamide CAS No. 2171866-36-5

Pyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B2417584
CAS No.: 2171866-36-5
M. Wt: 197.21
InChI Key: YJOZYMLVYNWHQK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-sulfonamide is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrazole ring fused to a pyridine ring with a sulfonamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazolo[1,5-a]pyridine-3-sulfonamide can be synthesized through various methods. One common approach involves the condensation reactions of aminopyrazoles with unsaturated nitriles or ketones. These reactions typically proceed under mild conditions and can be catalyzed by bases such as potassium carbonate . Another method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, thereby blocking their signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which can enhance its solubility and bioavailability. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOZYMLVYNWHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171866-36-5
Record name pyrazolo[1,5-a]pyridine-3-sulfonamide
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